1-(5-Bromo-2-fluorophenyl)propan-2-one
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Overview
Description
1-(5-Bromo-2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms at the 5 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination and fluorination of acetophenone derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the halogenation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: this compound can be oxidized to 1-(5-Bromo-2-fluorophenyl)propanoic acid.
Reduction: Reduction yields 1-(5-Bromo-2-fluorophenyl)propan-2-ol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Bromo-2-fluorophenyl)propan-1-ol: A similar compound with an alcohol group instead of a ketone.
1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride:
Uniqueness: 1-(5-Bromo-2-fluorophenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its electrophilic nature, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJECSOMQWPXCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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